Cas no 1397189-42-2 (3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine)
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
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- MDL: MFCD16170356
- Inchi: 1S/C11H8N4S/c1-2-8(6-12-4-1)11-13-7-10(16-11)9-3-5-14-15-9/h1-7H,(H,14,15)
- InChI Key: UTVBEBUKJQEPHD-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C1=NC=C(C2C=CNN=2)S1
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301060-100 mg |
3-[5-(1H-Pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine; . |
1397189-42-2 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB301060-100mg |
3-[5-(1H-Pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine; . |
1397189-42-2 | 100mg |
€283.50 | 2025-03-19 | ||
| Ambeed | A937484-1g |
3-[5-(1H-Pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine |
1397189-42-2 | 90% | 1g |
$350.0 | 2024-04-24 |
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine Suppliers
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Introduction to 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine (CAS No. 1397189-42-2)
The compound 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine, identified by the CAS registry number CAS No. 1397189-42-2, is a heterocyclic aromatic compound with significant potential in the fields of organic synthesis and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a thiazole moiety substituted by a pyrazole group. The integration of these heterocycles creates a molecule with intriguing electronic properties and reactivity, making it an attractive target for researchers in drug discovery and materials science.
Recent studies have highlighted the importance of heterocyclic compounds like 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine in medicinal chemistry. The presence of nitrogen atoms in both the pyridine and thiazole rings contributes to hydrogen bonding capabilities and π-interactions, which are critical for molecular recognition and binding affinity in biological systems. Moreover, the pyrazole group introduces additional electron-withdrawing or donating effects, depending on its substitution pattern, further modulating the electronic characteristics of the molecule.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Researchers have explored various methodologies to optimize the yield and purity of CAS No. 1397189-42-2. For instance, recent advancements in transition metal-catalyzed cross-coupling reactions have enabled more efficient pathways for constructing the thiazole-pyridine framework. These methods not only enhance the scalability of the synthesis but also pave the way for further functionalization of the molecule to explore its diverse applications.
In terms of biological activity, 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has shown promise as a potential lead compound in anti-cancer drug development. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cell proliferation and apoptosis regulation. Additionally, this compound exhibits selectivity towards certain cancer cell lines, suggesting its potential as a targeted therapy agent.
The physicochemical properties of CAS No. 1397189-42-2, such as solubility and stability under various conditions, are crucial for its application in pharmaceutical formulations. Recent research has focused on improving its bioavailability through structural modifications or formulation strategies like encapsulation in lipid nanoparticles or cyclodextrins.
In conclusion, 3-[5-(1H-pyrazol-5-yll)-l,3-thiazol-l yl]pyridine, with its unique structural features and versatile reactivity, continues to be an area of active research across multiple disciplines. As new insights into its synthesis methods and biological applications emerge, this compound holds significant potential for advancing both academic research and industrial applications.
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